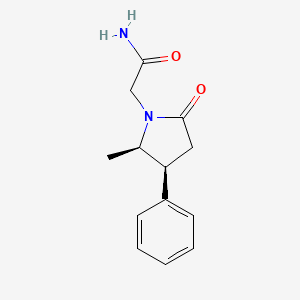![molecular formula C26H22N4O2 B2578361 N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900289-11-4](/img/structure/B2578361.png)
N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C26H22N4O2. The average mass is 422.478 Da and the monoisotopic mass is 422.174286 Da . For a detailed structural analysis, it would be best to refer to a tool like ChemSpider or a similar database .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C26H22N4O2), molecular weight (422.488), and its status as a solid compound. For a detailed analysis of the physical and chemical properties, it would be best to refer to a tool like ChemSpider or a similar database .Wissenschaftliche Forschungsanwendungen
HIV Integrase Inhibitors
Compounds with structures similar to the specified chemical have been recognized for their role as HIV integrase inhibitors. For example, a study on raltegravir monohydrate, a compound recognized as the first HIV integrase inhibitor, highlights the detailed structural analysis and the significance of intramolecular hydrogen bonds in its activity (Yamuna et al., 2013). This suggests the potential for derivatives of the specified compound to be explored for antiviral applications, particularly in the inhibition of enzymes critical to viral replication.
Metabolic Fate and Excretion
Another research direction involves understanding the metabolic fate and excretion of similar compounds. A study using 19F-nuclear magnetic resonance (NMR) spectroscopy investigated the metabolism and excretion of potent HIV integrase inhibitors, providing data crucial for drug development (Monteagudo et al., 2007). This research underscores the importance of examining how compounds are processed by the body, which is vital for their safe and effective use in therapeutic contexts.
Chemical Modification for Enhanced Biological Activity
The chemical modification of similar compounds to enhance their biological properties has also been explored. A study on the methylation of the pyridine moiety in a related compound attempted to optimize its analgesic properties, suggesting a method to increase biological activity through structural alterations (Ukrainets et al., 2015). This demonstrates the potential for the specified compound to be modified for increased efficacy in biological applications.
Cytotoxic Activity for Cancer Research
Compounds with similar structures have been evaluated for their cytotoxic activity, indicating potential applications in cancer research. For example, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline showed significant cytotoxicity against cancer cell lines, with specific derivatives demonstrating curative activity in mouse models of cancer (Bu et al., 2001). This highlights the possibility of exploring the specified compound for its anticancer properties.
Sustainable Synthesis
Research has also focused on the sustainable synthesis of compounds, including those related to the specified chemical. A study demonstrated the environmentally benign synthesis of substituted quinolines and pyrimidines, emphasizing the importance of sustainable chemical synthesis practices (Mastalir et al., 2016). This approach could be applied to the synthesis of the specified compound, promoting green chemistry principles in scientific research.
Eigenschaften
IUPAC Name |
N,6-dibenzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18-12-13-23-28-24-21(26(32)30(23)16-18)14-22(29(24)17-20-10-6-3-7-11-20)25(31)27-15-19-8-4-2-5-9-19/h2-14,16H,15,17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMBNSZBOFFGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



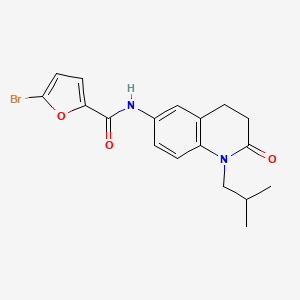
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2578288.png)

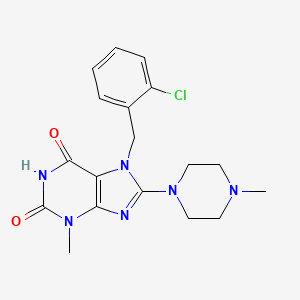

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2578292.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2578295.png)
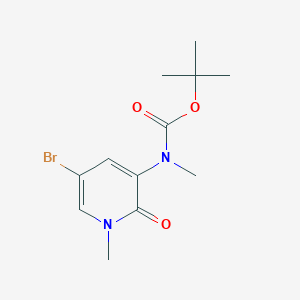
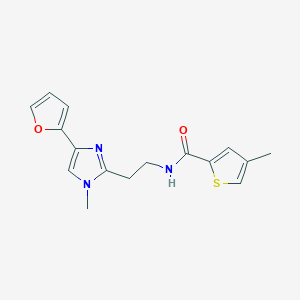
![Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2578300.png)
